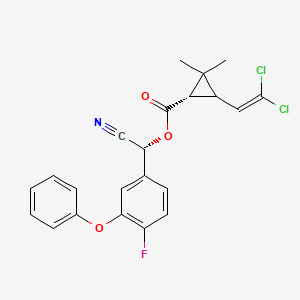

![molecular formula C19H13F2N3O2S2 B2862667 2,5-二氟-N-(2-甲基-3-(噻唑并[5,4-b]吡啶-2-基)苯基)苯磺酰胺 CAS No. 896679-39-3](/img/structure/B2862667.png)

2,5-二氟-N-(2-甲基-3-(噻唑并[5,4-b]吡啶-2-基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

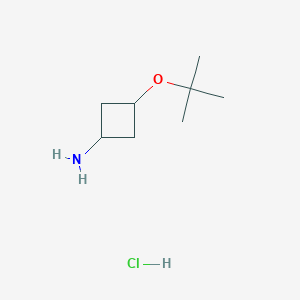

The compound “2,5-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a heterocyclic compound with a molecular formula of C19H13F2N3O2S2. It has an average mass of 417.452 Da and a monoisotopic mass of 417.041718 Da . Thiazoles, which are part of this compound, are known to exhibit various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Molecular Structure Analysis

The molecular structure of this compound involves a thiazole ring, which is a five-membered ring containing sulfur and nitrogen. The orientation of the thiazole ring and the substituents at various positions can significantly affect the biological outcomes .科学研究应用

合成与表征

化合物2,5-二氟-N-(2-甲基-3-(噻唑并[5,4-b]吡啶-2-基)苯基)苯磺酰胺属于一类更广泛的化学物质,这些物质已被探索用于各种生物医学应用,包括抗炎、镇痛、抗氧化、抗癌和抗HCV活性。例如,类似苯磺酰胺的衍生物已被合成并评估了这些生物活性。与对照或塞来昔布(一种众所周知的NSAID)相比,此类衍生物由于其抗炎和镇痛活性而显示出作为治疗剂的潜力,而不会对肝脏、肾脏、结肠和大脑造成显着的组织损伤(Ş. Küçükgüzel et al., 2013)。

抗菌和抗真菌活性

类似化合物的另一个应用领域涉及抗菌和抗真菌活性。已合成并筛选了含有苯磺酰胺部分的化合物,以针对病原菌菌株(如金黄色葡萄球菌和大肠杆菌)的体外抗菌活性以及针对真菌酵母菌(如酿酒酵母菌和白色念珠菌)的抗真菌活性。这些研究突出了苯磺酰胺支架的抗菌潜力,表明该特定化合物可能具有应用(Navneet Chandak et al., 2013)。

抗肿瘤活性

研究还深入探讨了磺酰胺衍生物的抗肿瘤潜力。例如,含有噻吩部分并与苯磺酰胺类相关的新的双吡唑基-噻唑类对肝细胞癌细胞系显示出有希望的抗肿瘤活性。这些研究表明,具有相似化学结构的化合物可能具有值得研究的抗肿瘤特性(S. M. Gomha et al., 2016)。

作用机制

Target of Action

The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bond interactions . This interaction results in the inhibition of PI3Kα, PI3Kγ, and PI3Kδ with a nanomolar IC50 value .

Biochemical Pathways

The inhibition of PI3K by the compound affects the PI3K signaling pathway, which plays a crucial biological function in the process of cell growth, survival, proliferation, and differentiation . This pathway has been proven to be an important target for tumor-targeted therapy .

Result of Action

The result of the compound’s action is the inhibition of the PI3K signaling pathway. This inhibition can lead to the suppression of cell growth, survival, proliferation, and differentiation, which are crucial processes in the development of cancer .

生化分析

Biochemical Properties

The compound interacts with PI3Ks, a group of enzymes involved in cellular functions . It has shown potent inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values, which is approximately 10-fold higher than that of PI3Kβ . This indicates that 2,5-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has a strong affinity for these enzymes and can effectively inhibit their activity.

Cellular Effects

The inhibition of PI3Ks by 2,5-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can have profound effects on various types of cells and cellular processes. PI3Ks play a key role in cell signaling pathways, gene expression, and cellular metabolism . Therefore, the inhibition of these enzymes can influence cell function in significant ways.

Molecular Mechanism

The molecular mechanism of action of 2,5-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves binding interactions with PI3Ks, leading to their inhibition . This inhibition can result in changes in gene expression and cellular metabolism, as PI3Ks are involved in these processes.

属性

IUPAC Name |

2,5-difluoro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N3O2S2/c1-11-13(18-23-16-6-3-9-22-19(16)27-18)4-2-5-15(11)24-28(25,26)17-10-12(20)7-8-14(17)21/h2-10,24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPUYLDDXVSQLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

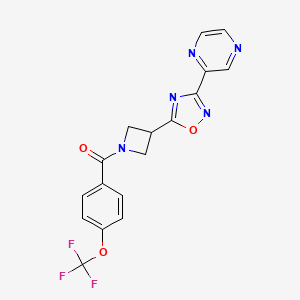

![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(3-methoxyphenyl)ethanone](/img/structure/B2862597.png)

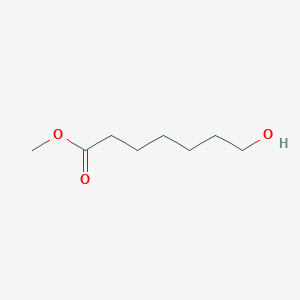

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2862598.png)

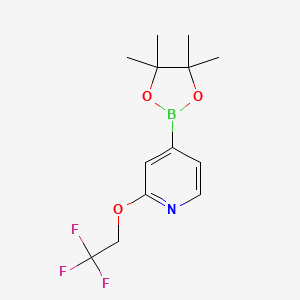

![N-isopropyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2862600.png)

![Tert-butyl N-[[4-(aminomethyl)-1-fluorocyclohexyl]methyl]carbamate](/img/structure/B2862603.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2862607.png)